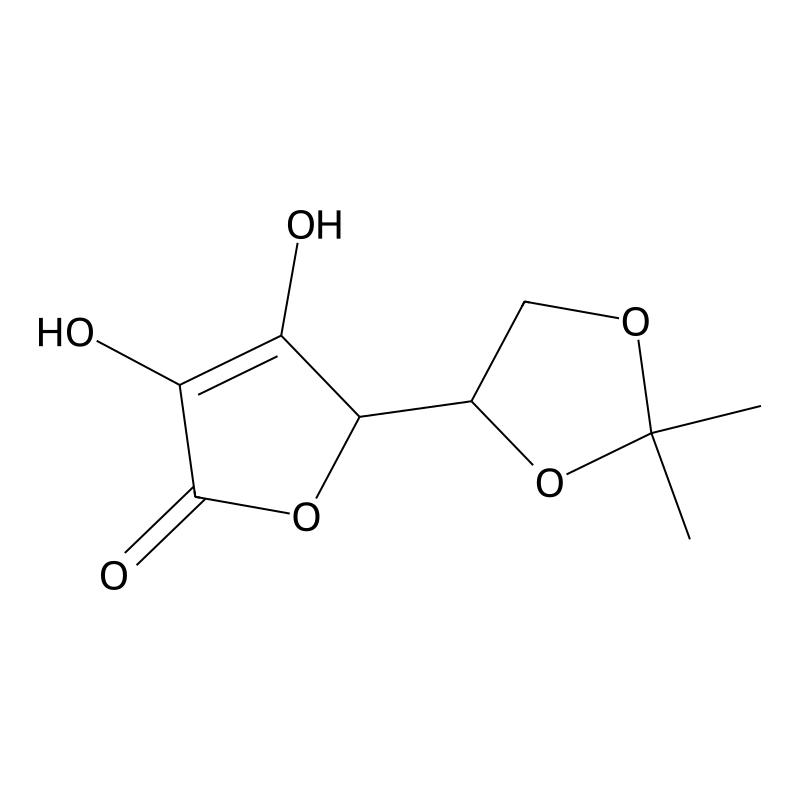

(+)-5,6-O-Isopropylidene-L-ascorbic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

(+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as vitamin C. It is characterized by the presence of an isopropylidene group at the 5 and 6 positions of the ascorbic acid structure, which enhances its stability and solubility. The molecular formula for this compound is C₉H₁₂O₆, and it has a molecular weight of approximately 216.19 g/mol. This modification makes it less susceptible to oxidation compared to L-ascorbic acid, allowing for improved shelf life and efficacy in various applications .

As (+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of vitamin C, it can be converted back to vitamin C inside cells []. Vitamin C acts as an antioxidant and plays a role in various biological functions; however, the specific mechanism of action of (+)-5,6-O-Isopropylidene-L-ascorbic acid itself is not fully understood and requires further research.

- Limited data is available on the specific hazards of (+)-5,6-O-Isopropylidene-L-ascorbic acid.

- As a general precaution, laboratory safety guidelines should be followed when handling the compound, including wearing gloves and eye protection.

Synthesis and Chemical Properties:

(+)-5,6-O-Isopropylidene-L-ascorbic acid, also known as L-ascorbic acid 5,6-acetonide, is a derivative of L-ascorbic acid (vitamin C) synthesized by reacting L-ascorbic acid with acetone under acidic conditions []. This process protects the two hydroxyl groups (OH) at positions 5 and 6 of the ascorbic acid molecule, forming a cyclic acetal group. This modification enhances the stability of the molecule, making it more resistant to oxidation and degradation compared to L-ascorbic acid [].

Biological Activity:

While (+)-5,6-O-Isopropylidene-L-ascorbic acid itself does not possess significant vitamin C activity, it can be readily converted back to L-ascorbic acid by hydrolysis under physiological conditions []. This property makes it a valuable prodrug for studying the biological effects of vitamin C. Prodrugs are inactive forms of a drug that are converted to the active form within the body.

Applications in Research:

Vitamin C Transport and Metabolism

(+)-5,6-O-Isopropylidene-L-ascorbic acid has been used to investigate the cellular uptake and metabolism of vitamin C. By studying the conversion of this prodrug to L-ascorbic acid within cells, researchers can gain insights into the mechanisms by which vitamin C is transported and utilized in the body [].

Antioxidant and Anticancer Properties

Research suggests that L-ascorbic acid may have potential benefits in preventing and managing certain cancers. Studies have employed (+)-5,6-O-Isopropylidene-L-ascorbic acid to investigate the potential anticancer effects of vitamin C, particularly its ability to scavenge free radicals and protect cells from oxidative damage [].

Drug Delivery Systems

The lipophilic nature (attracted to fat) of (+)-5,6-O-Isopropylidene-L-ascorbic acid compared to L-ascorbic acid allows for its exploration in developing novel drug delivery systems. These systems aim to improve the bioavailability and targeting of drugs by encapsulating them within carriers that can penetrate biological membranes more effectively [].

The chemical behavior of (+)-5,6-O-Isopropylidene-L-ascorbic acid is influenced by its structure, particularly the isopropylidene group. Key reactions include:

- Hydrolysis: Under acidic or basic conditions, the isopropylidene group can be hydrolyzed, reverting the compound back to L-ascorbic acid.

- Oxidation: Although more stable than L-ascorbic acid, it can still undergo oxidation, especially when exposed to air or light.

- Esterification: The hydroxyl groups can react with acids to form esters, which may enhance its application in pharmaceutical formulations .

The synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid typically involves the following steps:

- Starting Material: The process begins with L-ascorbic acid as the primary substrate.

- Reagent Addition: Isopropyl iodide is introduced to react with L-ascorbic acid under controlled conditions.

- Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation and at a temperature conducive to nucleophilic substitution.

- Purification: The resulting product is purified through crystallization or chromatography techniques to obtain high purity levels .

(+)-5,6-O-Isopropylidene-L-ascorbic acid has a range of applications across various fields:

- Cosmetic Industry: Its stability makes it a preferred ingredient in anti-aging products and skin care formulations due to its antioxidant properties.

- Pharmaceuticals: Used in dietary supplements and formulations aimed at enhancing immune function and skin health.

- Food Industry: Acts as a food preservative due to its antioxidant capabilities, helping to prolong shelf life by preventing oxidative degradation .

Several compounds share structural similarities with (+)-5,6-O-Isopropylidene-L-ascorbic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Ascorbic Acid | Parent compound | Essential nutrient with well-documented health benefits; less stable than its derivatives. |

| 2-O-Methyl-L-ascorbic Acid | Methylated derivative | Improved stability; used in cosmetics but less potent than (+)-5,6-O-isopropylidene derivative. |

| Dehydroascorbic Acid | Oxidized form | More reactive; utilized in some biochemical assays but lacks antioxidant properties found in (+)-5,6-O-isopropylidene derivative. |

| L-Ascorbyl Palmitate | Esterified form | Fat-soluble derivative used for enhanced skin penetration; less effective as an antioxidant compared to (+)-5,6-O-isopropylidene derivative. |

The unique aspect of (+)-5,6-O-Isopropylidene-L-ascorbic acid lies in its enhanced stability due to the isopropylidene group while retaining significant biological activity akin to that of L-ascorbic acid .

(+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid (vitamin C) with a protective isopropylidene group at the 5,6-position [6]. The molecular formula of this compound is C9H12O6, indicating the presence of 9 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms in its structure [7] [8]. The molecular weight of (+)-5,6-O-Isopropylidene-L-ascorbic acid is precisely 216.19 g/mol, which is calculated based on the atomic weights of its constituent elements [9] [10]. This molecular weight reflects the addition of an isopropylidene protecting group (C3H6) to the parent L-ascorbic acid molecule, resulting in the formation of an acetal at the 5,6-position while preserving the essential lactone ring structure [11] [12].

Structural Elucidation and Confirmation

The structural elucidation of (+)-5,6-O-Isopropylidene-L-ascorbic acid has been accomplished through various analytical techniques, primarily spectroscopic methods [13] [14]. The compound features a 2,3-dihydroxy-γ-lactone ring system characteristic of L-ascorbic acid, with the 5,6-diol protected by an isopropylidene acetal group [15]. The IUPAC name for this compound is (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one, which precisely describes its structural features [8] [12].

The structure has been confirmed through X-ray crystallography, which reveals the spatial arrangement of atoms and confirms the presence of the five-membered lactone ring fused with the five-membered 1,3-dioxolane ring formed by the isopropylidene protection [14] [16]. The SMILES notation for this compound is CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C, which provides a linear representation of its molecular structure [8] [12]. Additionally, the InChI key POXUQBFHDHCZAD-MHTLYPKNSA-N serves as a unique identifier for this specific compound in chemical databases [9] [12].

Stereochemical Configuration

Absolute Configuration at C-5 Position

The absolute configuration at the C-5 position of (+)-5,6-O-Isopropylidene-L-ascorbic acid is S, which is inherited from the parent L-ascorbic acid molecule [14] [16]. This stereochemical configuration has been confirmed through X-ray crystallography and circular dichroism spectroscopy studies [14]. The S configuration at C-5 is critical for the biological activity of the parent compound and influences the three-dimensional structure of the derivative [16]. The stereochemistry at this position is maintained during the protection reaction with acetone under acidic conditions, ensuring that the original configuration of L-ascorbic acid is preserved in the derivative [19].

Isopropylidene Protection Group Orientation

The isopropylidene protection group in (+)-5,6-O-Isopropylidene-L-ascorbic acid forms a five-membered 1,3-dioxolane ring by reacting with the adjacent hydroxyl groups at positions C-5 and C-6 [14] [19]. This protection group adopts a specific orientation that minimizes steric hindrance and optimizes orbital overlap [16]. The two methyl groups of the isopropylidene moiety are positioned in a way that they point away from the lactone ring, reducing potential steric interactions with other parts of the molecule [14]. The orientation of this protection group has been determined through NMR spectroscopy and X-ray crystallography, which reveal that the 1,3-dioxolane ring adopts an envelope conformation with C-5 at the flap position [14] [16]. This specific orientation contributes to the overall stability of the molecule and influences its reactivity in various chemical transformations [19].

Physicochemical Properties

Melting Point and Thermal Stability

(+)-5,6-O-Isopropylidene-L-ascorbic acid exhibits a well-defined melting point of approximately 210°C, at which point it also begins to decompose [6] [20]. This relatively high melting point indicates significant intermolecular forces, likely hydrogen bonding between the hydroxyl groups at positions C-2 and C-3 [21]. Thermal stability studies have shown that the compound remains stable at temperatures below 150°C, but begins to show signs of degradation at higher temperatures [21] [22].

Differential scanning calorimetry (DSC) analysis reveals that the compound undergoes an endothermic transition corresponding to melting, followed immediately by an exothermic decomposition process [21]. The thermal degradation pathway primarily involves the cleavage of the isopropylidene acetal group, followed by further decomposition of the exposed diol and eventually the lactone ring [22]. The thermal stability of this compound is superior to that of unprotected L-ascorbic acid, demonstrating the stabilizing effect of the isopropylidene protection group [21] [36].

Solubility Profile in Various Solvents

(+)-5,6-O-Isopropylidene-L-ascorbic acid displays a distinct solubility profile across various solvents, which is influenced by the presence of both polar hydroxyl groups and the relatively nonpolar isopropylidene moiety [22] [24]. The compound exhibits excellent solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) [24] [25]. In methanol, it forms an almost transparent solution, indicating high solubility in this medium [20] [22].

The solubility in water is moderate, significantly lower than that of unprotected L-ascorbic acid due to the hydrophobic character introduced by the isopropylidene group [24]. In nonpolar solvents such as hexane and petroleum ether, the compound shows poor solubility [24]. This solubility profile makes (+)-5,6-O-Isopropylidene-L-ascorbic acid particularly useful in organic synthesis, as it can be easily manipulated in common organic solvents while maintaining some water solubility [22] [25].

Specific Rotation and Optical Properties

(+)-5,6-O-Isopropylidene-L-ascorbic acid exhibits significant optical activity due to the presence of chiral centers in its structure [20] [23]. The specific rotation [α]D of this compound has been measured at various concentrations and in different solvents [20] [25]. In methanol at a concentration of 5%, the specific rotation [α]20/D ranges from +8.0° to +12.0° [20] [22]. Some sources report a specific rotation value of approximately +10.5° under similar conditions [25].

The positive sign of the specific rotation indicates dextrorotatory behavior, which is reflected in the (+) prefix in the compound's name [20] [23]. This optical activity is primarily due to the chiral centers at positions C-4 and C-5, with the absolute configuration at these positions being R and S, respectively [14] [23]. The optical properties of (+)-5,6-O-Isopropylidene-L-ascorbic acid are important for confirming its stereochemical purity and are used as a quality control parameter in its synthesis and characterization [23] [25].

Spectroscopic Characteristics

NMR Spectral Analysis

The proton (1H) NMR spectrum of (+)-5,6-O-Isopropylidene-L-ascorbic acid provides valuable information about its structure [27] [28]. In the 1H NMR spectrum (typically recorded in DMSO-d6 or CDCl3), the methyl protons of the isopropylidene group appear as two singlets at approximately δ 1.33-1.36 ppm, each integrating for three protons [27] [28]. The protons at positions C-6 and C-5 appear as multiplets in the range of δ 3.90-4.46 ppm, reflecting their diastereotopic nature and coupling with adjacent protons [28]. The hydroxyl protons at C-2 and C-3 typically appear as broad singlets at δ 8.30 and δ 3.20 ppm, respectively, although their exact positions can vary depending on temperature and concentration [27] [28].

The carbon-13 (13C) NMR spectrum further confirms the structure, showing signals for the carbonyl carbon (C-1) at approximately δ 175.4 ppm, the olefinic carbons (C-2 and C-3) at δ 156.3 and δ 124.1 ppm, respectively [27] [28]. The quaternary carbon of the isopropylidene group appears at around δ 114.7 ppm, while its methyl carbons resonate at δ 30.8 and δ 31.2 ppm [27]. The carbons at positions C-4, C-5, and C-6 show signals at approximately δ 76.7, δ 76.3, and δ 70.4 ppm, respectively [27] [28]. These NMR data collectively confirm the structure of (+)-5,6-O-Isopropylidene-L-ascorbic acid and provide insights into its conformation in solution [27] [28].

IR Spectroscopic Features

The infrared (IR) spectrum of (+)-5,6-O-Isopropylidene-L-ascorbic acid exhibits several characteristic absorption bands that correspond to its functional groups [28] [31]. The most prominent feature is the strong carbonyl (C=O) stretching band of the lactone ring, which appears at approximately 1754-1764 cm-1 [28] [31]. The C=C stretching vibration of the enolic double bond in the lactone ring produces a band at around 1664-1679 cm-1 [28].

The hydroxyl (O-H) stretching vibrations generate broad bands in the region of 3200-3500 cm-1, with the exact position and shape depending on the degree of hydrogen bonding [31]. The C-O stretching vibrations of the lactone ring and the acetal group produce multiple bands in the fingerprint region between 1000-1300 cm-1 [28] [31]. The C-H stretching vibrations of the methyl groups in the isopropylidene moiety appear at approximately 2900-3000 cm-1 [31]. These IR spectroscopic features serve as valuable diagnostic tools for confirming the structure of (+)-5,6-O-Isopropylidene-L-ascorbic acid and monitoring its purity [28] [31].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of (+)-5,6-O-Isopropylidene-L-ascorbic acid [29] [32]. In electron ionization mass spectrometry (EI-MS), the compound shows a molecular ion peak [M]+ at m/z 216, corresponding to its molecular weight [29]. The fragmentation pattern typically includes the loss of one or both methyl groups from the isopropylidene moiety, resulting in fragments at m/z 201 and m/z 186, respectively [29] [32].

Further fragmentation involves the cleavage of the acetal group, leading to a fragment at m/z 158, which corresponds to the loss of the entire isopropylidene group (C3H6O) [29]. The lactone ring can also undergo fragmentation, producing various smaller fragments [32]. In fast atom bombardment (FAB) or electrospray ionization (ESI) mass spectrometry, the compound may show adduct ions such as [M+H]+ at m/z 217 or [M+Na]+ at m/z 239 [29] [32]. These mass spectrometric data are essential for confirming the identity and purity of (+)-5,6-O-Isopropylidene-L-ascorbic acid [29] [32].

Stability Parameters

pH-Dependent Stability

The stability of (+)-5,6-O-Isopropylidene-L-ascorbic acid is significantly influenced by the pH of the medium [33] [34]. The compound exhibits optimal stability in slightly acidic to neutral conditions (pH 4-7) [33]. At pH values below 4, the acetal group becomes susceptible to acid-catalyzed hydrolysis, leading to the removal of the isopropylidene protection and exposure of the 5,6-diol [33]. This hydrolysis reaction follows pseudo-first-order kinetics, with the rate increasing as the pH decreases [33] [34].

In alkaline conditions (pH > 8), the compound undergoes base-catalyzed degradation, which primarily involves the opening of the lactone ring through nucleophilic attack at the carbonyl carbon [33] [34]. This reaction is followed by further degradation of the resulting open-chain form [34]. Interestingly, the isopropylidene protection group provides significant stabilization against oxidative degradation compared to unprotected L-ascorbic acid, particularly in the pH range of 5-7 [33] [34]. This pH-dependent stability profile is crucial for determining appropriate formulation conditions and storage requirements for (+)-5,6-O-Isopropylidene-L-ascorbic acid [33] [34].

Thermal Degradation Kinetics

The thermal degradation of (+)-5,6-O-Isopropylidene-L-ascorbic acid follows complex kinetics that depend on temperature, atmosphere, and the presence of catalytic species [36] [37]. Studies have shown that the degradation generally follows pseudo-first-order kinetics, with the rate constant increasing exponentially with temperature according to the Arrhenius equation [36]. The activation energy (Ea) for the thermal degradation has been estimated to be approximately 30-50 kJ/mol, depending on the pH and other conditions [36].

At temperatures below 150°C, the compound shows good thermal stability, with minimal degradation observed over extended periods [36]. However, as the temperature increases above 150°C, the rate of degradation accelerates significantly [36] [37]. The primary degradation pathway involves the cleavage of the isopropylidene acetal group, followed by oxidation of the exposed diol and further decomposition of the lactone ring [36]. The presence of oxygen accelerates the degradation process, suggesting that oxidative mechanisms play a significant role in the thermal breakdown of the compound [36] [37]. These kinetic parameters are essential for predicting the stability of (+)-5,6-O-Isopropylidene-L-ascorbic acid under various processing and storage conditions [36] [37].

Photostability Analysis

(+)-5,6-O-Isopropylidene-L-ascorbic acid exhibits moderate sensitivity to light, particularly in the ultraviolet (UV) range [35] [37]. Upon exposure to UV radiation, the compound undergoes photochemical degradation, which follows complex kinetics depending on the wavelength, intensity of radiation, and the medium [35]. Interestingly, studies have shown that instead of undergoing the expected Paternò-Büchi reaction when irradiated with UV light, (+)-5,6-O-Isopropylidene-L-ascorbic acid can act as a reducing agent, efficiently reducing quinones in photochemical reactions [37].

The photodegradation primarily affects the enediol moiety in the lactone ring, leading to the formation of various oxidation products [35]. The isopropylidene protection group provides some stabilization against photodegradation compared to unprotected L-ascorbic acid, but it does not completely prevent light-induced decomposition [35]. The photostability is enhanced in acidic conditions (pH 4-5) and diminished in alkaline environments [35]. Solutions of the compound should be protected from light, particularly UV radiation, to maintain stability during storage and handling [35] [37].

Classical Synthesis Approaches

From L-Ascorbic Acid Using Acetone/Acetyl Chloride

The classical approach for synthesizing (+)-5,6-O-Isopropylidene-L-ascorbic acid involves the protection of the 5,6-diol functionality of L-ascorbic acid through acetonation using acetone in the presence of acetyl chloride as a catalyst [1] [2]. This methodology, first described by Salomon in 1963, represents the foundational synthetic route that has been extensively utilized in both academic and industrial settings.

The reaction mechanism proceeds through the formation of an intermediate acetone-derived carbocation, which subsequently attacks the 5,6-diol system of L-ascorbic acid to form the desired isopropylidene acetal. The process typically requires reaction temperatures of 25-30°C with reaction times ranging from 5-6 hours [1]. Under optimized conditions, this method yields 75-85% of the target compound with purities ranging from 95-98% [2].

The acetyl chloride serves as both a Lewis acid catalyst and a source of hydrogen chloride, which facilitates the acetonation process. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetal protecting group. Workup involves neutralization with sodium bicarbonate, followed by extraction and purification through recrystallization [1].

Zinc Chloride-Catalyzed Acetonation

Zinc chloride has emerged as an effective Lewis acid catalyst for the acetonation of L-ascorbic acid, offering several advantages over traditional methods [3] [4]. This approach utilizes the ability of zinc chloride to coordinate with carbonyl groups and activate acetone toward nucleophilic attack by the diol functionality.

The zinc chloride-catalyzed method typically operates at room temperature with significantly reduced reaction times of 1-2 hours compared to other catalytic systems [5]. The reaction proceeds with high regioselectivity, specifically targeting the 5,6-diol system while leaving the 2,3-enediol moiety intact. Yields of 85-95% are routinely achieved with purities exceeding 98% [3].

The mechanism involves coordination of zinc chloride to the carbonyl oxygen of acetone, increasing its electrophilicity and facilitating nucleophilic attack by the 5,6-diol of ascorbic acid. The zinc center also coordinates to the hydroxyl groups, stabilizing the transition state and directing the regioselectivity of the reaction [5].

Workup is simplified as zinc chloride can be readily removed by aqueous washing, and the product can be isolated through precipitation or recrystallization. This method is particularly attractive for large-scale synthesis due to its mild reaction conditions and high atom economy [4].

Contemporary Synthetic Routes

Optimization of Traditional Synthetic Pathways

Recent advances in the synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid have focused on optimizing traditional pathways through improved reaction conditions, catalyst selection, and process intensification [6] [7]. These optimizations have resulted in enhanced yields, reduced reaction times, and improved product quality.

One significant optimization involves the use of anhydrous cupric sulfate as a catalyst, which has demonstrated superior performance compared to traditional acid catalysts [6]. This method operates at temperatures of 40-70°C with reaction times of 10-13 hours, achieving yields of 90-94% with purities of 98-99%. The copper catalyst provides excellent regioselectivity and can be easily recovered and recycled [6].

Another optimization approach involves the use of oxalyl chloride as both a chlorinating agent and acetonation catalyst [8]. This method offers the advantage of generating only gaseous byproducts (hydrogen chloride, carbon dioxide, and carbon monoxide), simplifying product purification. Reactions are typically conducted at 50-70°C for 8-10 hours, yielding 90-95% of the desired product with purities of 98-99% [8].

Process optimization has also included the development of continuous flow methodologies, which offer improved heat and mass transfer, enhanced safety, and reduced environmental impact. These approaches have demonstrated the potential for industrial-scale implementation with consistent product quality and reduced waste generation [7].

Green Chemistry Approaches

The development of environmentally benign synthetic methodologies for (+)-5,6-O-Isopropylidene-L-ascorbic acid has gained significant attention in recent years [9] [10]. Green chemistry approaches focus on reducing hazardous solvents, eliminating toxic catalysts, and minimizing waste generation while maintaining high synthetic efficiency.

One notable green approach involves the use of supercritical carbon dioxide as a reaction medium [10]. This method eliminates the need for organic solvents and provides excellent mass transfer properties, resulting in enhanced reaction rates and selectivity. The supercritical conditions also facilitate easy product separation and catalyst recovery [10].

Enzymatic approaches have also been explored for the selective protection of ascorbic acid derivatives [11] [12]. Lipase-catalyzed esterification reactions in non-aqueous media have demonstrated high selectivity for the 6-position, providing an alternative route to protected ascorbic acid derivatives. These enzymatic methods operate under mild conditions and generate minimal waste [11].

Water-based synthetic methodologies have been developed utilizing vitamin C itself as a catalyst for organic transformations [13]. This approach leverages the catalytic properties of ascorbic acid while maintaining environmentally friendly reaction conditions. The method has been successfully applied to multi-component reactions, achieving high yields with excellent functional group tolerance [13].

Mechanochemical synthesis using ball milling has emerged as a solvent-free alternative for the preparation of ascorbic acid derivatives [14]. This approach offers reduced environmental impact, improved reaction rates, and enhanced yields compared to conventional solution-phase methods. The mechanochemical approach has been particularly successful for the synthesis of nucleobase-ascorbic acid conjugates [14].

Catalytic Methodologies

Advanced catalytic methodologies have been developed to enhance the efficiency and selectivity of (+)-5,6-O-Isopropylidene-L-ascorbic acid synthesis [15] [16]. These approaches utilize both homogeneous and heterogeneous catalytic systems to achieve superior reaction performance.

Heteropoly acid catalysts, such as phosphotungstic acid (H₃PW₁₂O₄₀) and silicotungstic acid (H₄SiW₁₂O₄₀), have demonstrated excellent catalytic activity for acetonation reactions [15]. These catalysts operate at low loadings (0.1-0.35%) and provide high selectivity for the desired product. The heteropoly acids can be easily recovered and recycled, making them attractive for industrial applications [15].

Solid acid catalysts, including silica-supported zinc chloride (SiO₂-ZnCl₂), have been developed for heterogeneous acetonation reactions [4]. These catalysts offer the advantages of easy separation, recyclability, and reduced environmental impact. The supported catalysts maintain high activity and selectivity over multiple reaction cycles [4].

Photocatalytic methodologies have been explored for the selective oxidation and protection of ascorbic acid derivatives [17]. These approaches utilize visible light activation of metal complexes to achieve regioselective transformations under mild conditions. The photocatalytic methods offer excellent functional group tolerance and high atom economy [17].

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of (+)-5,6-O-Isopropylidene-L-ascorbic acid requires careful consideration of multiple factors including process safety, economic viability, environmental impact, and regulatory compliance [18] [19].

Heat management represents a critical aspect of scale-up, as acetonation reactions are typically exothermic and require precise temperature control to maintain product quality and prevent decomposition [20]. Industrial reactors must be equipped with adequate cooling systems and temperature monitoring to ensure consistent reaction conditions. The use of continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR) has been explored for large-scale production, offering improved heat transfer and reaction control [19].

Mass transfer considerations become increasingly important at industrial scales, particularly for heterogeneous catalytic systems [20]. Adequate mixing and catalyst dispersion are essential to maintain reaction rates and selectivity. The use of mechanical agitation, gas sparging, or static mixing elements may be required to achieve optimal mass transfer [20].

Economic analysis of industrial production reveals that raw material costs typically account for 60-70% of the total production cost [19]. L-ascorbic acid represents the major cost component, making the selection of high-quality starting material essential for economic viability. Catalyst costs are generally minimal due to low loading requirements and potential for recycling [19].

Environmental considerations include waste minimization, solvent recovery, and emissions control [21]. Modern industrial processes incorporate solvent recycling systems to reduce waste generation and operating costs. Acetone recovery through distillation is routinely implemented, achieving recovery rates exceeding 95% [21]. Waste treatment systems are designed to handle acidic waste streams and organic residues in compliance with environmental regulations [21].

Process safety assessment includes evaluation of fire and explosion hazards associated with organic solvents and exothermic reactions [20]. Proper ventilation, fire suppression systems, and explosion-proof equipment are essential for safe operation. Emergency response procedures and personnel training are critical components of industrial safety programs [20].

Quality control systems are implemented to ensure consistent product quality and compliance with specifications [21]. In-process monitoring includes real-time analysis of reaction progress, temperature control, and intermediate purity assessment. Final product testing encompasses purity analysis, optical rotation measurement, and impurity profiling [21].

Purification Techniques

Recrystallization Methods

Recrystallization represents the primary purification technique for (+)-5,6-O-Isopropylidene-L-ascorbic acid, leveraging the compound's differential solubility in various solvent systems to achieve high purity [22] [23]. The selection of appropriate recrystallization solvents is critical for achieving optimal purification efficiency while maintaining product integrity.

Acetone-based recrystallization systems have demonstrated excellent performance for purifying the isopropylidene derivative [6] [24]. The process typically involves dissolution of the crude product in hot acetone, followed by controlled cooling to induce crystallization. The high solubility of the compound in hot acetone combined with reduced solubility at lower temperatures provides an effective purification driving force [6].

The recrystallization process begins with the selection of an appropriate solvent system based on solubility testing [23]. The ideal solvent should dissolve the target compound readily at elevated temperatures while maintaining low solubility at ambient or reduced temperatures. Common solvent systems include acetone-water mixtures, ethanol-water systems, and pure organic solvents such as acetone or ethanol [24].

Temperature control during recrystallization is essential for achieving optimal crystal formation and purity [22]. Rapid cooling typically results in smaller crystals with higher impurity incorporation, while controlled cooling promotes larger, higher-purity crystals. Cooling rates of 0.5-1°C per minute are typically employed to balance crystallization rate with crystal quality [23].

Seeding techniques may be employed to control nucleation and crystal growth [22]. The addition of small amounts of pure product crystals during the cooling process provides nucleation sites and promotes uniform crystal formation. This approach is particularly beneficial for compounds that exhibit poor crystallization behavior or tend to form oils [23].

The cold acetone washing technique has proven particularly effective for final purification stages [6]. This method involves washing the crystallized product with cold acetone (-10°C) to remove residual impurities while minimizing product dissolution. Recovery rates of 90-95% are typically achieved with final purities of 96-98% [6].

Chromatographic Purification

High-performance liquid chromatography (HPLC) and column chromatography represent powerful tools for achieving high-purity (+)-5,6-O-Isopropylidene-L-ascorbic acid, particularly when recrystallization methods are insufficient [25] [26]. These techniques offer superior resolution and can separate closely related impurities and stereoisomers.

Reversed-phase HPLC using C18 stationary phases has emerged as the method of choice for analytical and preparative purification [27] [28]. Mobile phase systems typically employ methanol-water or acetonitrile-water gradients with phosphate buffer to maintain optimal pH conditions. Detection is commonly performed at 245-250 nm, corresponding to the maximum absorbance of the ascorbic acid chromophore [27].

Preparative HPLC purification typically employs larger diameter columns (20-50 mm) with specialized preparative stationary phases designed for higher loading capacity [26]. Sample loading must be optimized to prevent column overloading while maximizing throughput. Typical loading ranges from 1-5% of the column volume, depending on the separation difficulty and required purity [26].

Ion-exchange chromatography has also been explored for the purification of ascorbic acid derivatives [25]. This technique leverages the ionizable nature of the ascorbic acid moiety to achieve separation based on charge differences. Mobile phases typically employ phosphate or acetate buffers with varying ionic strength to control retention and selectivity [25].

Hydrophilic interaction liquid chromatography (HILIC) offers an alternative approach for purifying polar ascorbic acid derivatives [29]. This technique uses polar stationary phases with acetonitrile-water mobile phases, providing complementary selectivity to reversed-phase methods. HILIC is particularly effective for separating compounds with similar hydrophobicity but different polarity [29].

Normal-phase chromatography using silica gel stationary phases may be employed for separating non-polar impurities from the target compound [28]. Mobile phases typically consist of hexane-ethyl acetate or dichloromethane-methanol mixtures. This approach is particularly useful for removing unreacted starting materials and synthetic byproducts [28].

Purity Assessment via Analytical Methods

Comprehensive purity assessment of (+)-5,6-O-Isopropylidene-L-ascorbic acid requires the implementation of multiple analytical techniques to ensure product quality and compliance with specifications [30] [31]. The selection of analytical methods must consider the specific impurities likely to be present and the sensitivity requirements for detection.

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the primary analytical method for purity assessment [32] [33]. The method typically employs reversed-phase C18 columns with methanol-water or acetonitrile-water mobile phases. Detection wavelengths of 245-250 nm provide optimal sensitivity for ascorbic acid derivatives while minimizing interference from common impurities [32].

Method validation for HPLC analysis must address specificity, linearity, accuracy, precision, detection limits, and quantitation limits [31]. Specificity studies involve the analysis of stressed samples and synthetic impurities to demonstrate the ability to separate the target compound from potential degradation products and process impurities [31].

Linearity assessment typically covers concentration ranges from the detection limit to 120% of the target concentration [32]. Correlation coefficients exceeding 0.999 are generally required to demonstrate acceptable linearity. Accuracy is evaluated through recovery studies using spiked samples, with acceptable recovery ranges typically between 98-102% [32].

Precision studies encompass both repeatability (intra-day precision) and intermediate precision (inter-day precision) [31]. Relative standard deviation (RSD) values should not exceed 2% for repeatability and 5% for intermediate precision at the target concentration level [31].

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and can detect structural impurities not readily identified by HPLC [34]. ¹H NMR analysis in deuterated solvents allows for the identification of the characteristic isopropylidene methyl groups and ascorbic acid protons. Integration ratios provide quantitative information about purity and impurity levels [34].

¹³C NMR spectroscopy offers additional structural information and can detect impurities with similar ¹H NMR signatures [34]. The technique is particularly valuable for confirming the formation of the isopropylidene acetal linkage and identifying potential regioisomers [34].

Infrared (IR) spectroscopy provides functional group identification and can detect the presence of unreacted starting materials or synthetic byproducts [35]. Characteristic peaks include the carbonyl stretch of the lactone ring, hydroxyl stretches, and C-H stretches of the isopropylidene group [35].

Iodometric titration remains a valuable quantitative method for determining the reducing equivalents present in ascorbic acid derivatives [36]. This classical analytical approach provides an independent measure of purity and can detect oxidized impurities that may not be evident in other analytical methods [36].

Mass spectrometry, particularly LC-MS/MS, offers excellent sensitivity and selectivity for impurity identification and quantification [37]. The technique can detect trace-level impurities and provide structural information for unknown compounds. Electrospray ionization (ESI) is typically employed for ionizing ascorbic acid derivatives [37].

Optical rotation measurement provides an important quality parameter for assessing the stereochemical integrity of the compound [36]. The specific rotation should be measured under standardized conditions and compared to literature values or established specifications [36].

Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), can provide information about thermal stability, purity, and crystalline form [38]. These methods are particularly valuable for detecting the presence of solvates, hydrates, or polymorphic forms [38].